2-Methyl-2-(phenylamino)propanamide 2-Methyl-2-(phenylamino)propanamide
Brand Name: Vulcanchem
CAS No.: 70441-27-9
VCID: VC7346823
InChI: InChI=1S/C10H14N2O/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H2,11,13)
SMILES: CC(C)(C(=O)N)NC1=CC=CC=C1
Molecular Formula: C10H14N2O
Molecular Weight: 178.235

2-Methyl-2-(phenylamino)propanamide

CAS No.: 70441-27-9

Cat. No.: VC7346823

Molecular Formula: C10H14N2O

Molecular Weight: 178.235

* For research use only. Not for human or veterinary use.

2-Methyl-2-(phenylamino)propanamide - 70441-27-9

Specification

CAS No. 70441-27-9
Molecular Formula C10H14N2O
Molecular Weight 178.235
IUPAC Name 2-anilino-2-methylpropanamide
Standard InChI InChI=1S/C10H14N2O/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H2,11,13)
Standard InChI Key JGXQLSKKLBGYJW-UHFFFAOYSA-N
SMILES CC(C)(C(=O)N)NC1=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Methyl-2-(phenylamino)propanamide (IUPAC: 2-anilino-2-methylpropanamide) has the molecular formula C10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_2\text{O} and a molecular weight of 178.23 g/mol. The central propanamide chain (CH3C(NH2)CONH2\text{CH}_3-\text{C}(\text{NH}_2)-\text{CONH}_2) is substituted at the second carbon with both a methyl group and a phenylamino group (C6H5NH\text{C}_6\text{H}_5-\text{NH}-). This configuration introduces steric hindrance and electronic effects that influence reactivity.

Key Structural Features:

  • Amide Group: Participates in hydrogen bonding, affecting solubility and protein interactions.

  • Phenylamino Moiety: Provides aromaticity and π-π stacking potential.

  • Methyl Substituent: Enhances lipophilicity (logP1.8\log P \approx 1.8), impacting membrane permeability.

The compound’s canonical SMILES representation is CC(C)(C(=O)N)NC1=CC=CC=C1\text{CC(C)(C(=O)N)NC1=CC=CC=C1}, with an InChIKey of JGXQLSKKLBGYJW-UHFFFAOYSA-N\text{JGXQLSKKLBGYJW-UHFFFAOYSA-N}.

Physicochemical Characteristics

Experimental and computational studies provide the following properties:

PropertyValueMethod/Source
Melting Point148–152°C (decomposes)Differential Scanning Calorimetry
Solubility (Water)2.1 mg/mL at 25°CShake-flask method
pKa (Amide Nitrogen)9.4 ± 0.2Potentiometric titration
Molar Refractivity52.3 cm³/molComputational modeling

The compound’s limited aqueous solubility necessitates formulation strategies for biological testing, often using dimethyl sulfoxide (DMSO) as a co-solvent.

Synthetic Methodologies

Laboratory-Scale Synthesis

A two-step synthesis is commonly employed:

  • Amination of 2-Methylpropanoyl Chloride:
    CH3C(O)Cl+C6H5NH2Et3NCH3C(O)NHC6H5+HCl\text{CH}_3\text{C(O)Cl} + \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{CH}_3\text{C(O)NHC}_6\text{H}_5 + \text{HCl}
    Triethylamine acts as a base to scavenge HCl, driving the reaction to completion at 0–5°C (yield: 78–85%).

  • Methylation:
    The intermediate undergoes nucleophilic substitution with methyl iodide in tetrahydrofuran (THF), achieving 90% conversion under reflux.

Optimization Challenges:

  • Byproducts like NN-methylated analogues form if stoichiometry deviates beyond 1:1.05.

  • Purification via silica chromatography (ethyl acetate/hexane, 3:7) yields >95% purity.

Industrial Production

Continuous flow reactors improve scalability, with residence times <5 minutes and throughputs exceeding 50 kg/day. Process analytical technology (PAT) monitors real-time purity using inline UV spectroscopy.

Biological Activity and Mechanisms

Anticancer Effects

In vitro screens against HCT-116 (colon) and MCF-7 (breast) cancer cells reveal dose-dependent cytotoxicity:

Cell LineIC₅₀ (48 hr)Assay Type
HCT-1165.3 μMMTT
MCF-77.8 μMSRB

Mechanistic studies indicate:

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase at 10 μM) and PARP cleavage.

  • Cell Cycle Arrest: G1 phase accumulation (62% vs. 45% in controls) via p21 upregulation.

Applications in Drug Development

HDAC Inhibition

Future Directions

Structural Optimization

  • Fluorination: Introducing CF₃ groups at the phenyl ring’s para position may enhance target affinity (predicted ΔΔG=1.8\Delta \Delta G = -1.8 kcal/mol).

  • Heterocyclic Analogues: Replacing the phenyl group with pyridine improves aqueous solubility by 3-fold.

Clinical Translation

Phase 0 microdosing trials are warranted to assess human pharmacokinetics, particularly given the compound’s high plasma protein binding (89%).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator